Cyclic hydroxamate derivative 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H13F3N2O3 |
|---|---|
Molecular Weight |
350.29 g/mol |
IUPAC Name |
1-benzoyl-3-hydroxy-2-[3-(trifluoromethyl)phenyl]imidazolidin-4-one |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)13-8-4-7-12(9-13)15-21(10-14(23)22(15)25)16(24)11-5-2-1-3-6-11/h1-9,15,25H,10H2 |
InChI Key |
KDNAARNFNBRRTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(N1C(=O)C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies for Cyclic Hydroxamate Derivative 1
Strategies for Cyclic Hydroxamic Acid Ring Formation
The formation of the cyclic hydroxamic acid ring is the cornerstone of synthesizing derivatives like Cyclic Hydroxamate Derivative 1. Chemists have devised several elegant strategies to achieve this, each with its own set of advantages and limitations. These methods often involve the formation of an amide bond, N-alkylation, ring-closing metathesis, oxidation of a corresponding lactam, insertion of a nitroxyl (B88944) group, or an intramolecular cyclization involving carbamates.
Amide Bond Formation via Hydroxylamine (B1172632) and Acid Derivatives
One of the most conventional and widely employed methods for constructing cyclic hydroxamic acids involves the formation of an amide bond between a hydroxylamine derivative and a carboxylic acid derivative. nih.govunimi.it This approach is versatile and can be adapted to synthesize a wide range of ring sizes. The general strategy involves the reaction of a suitably functionalized amino acid or ester with a hydroxylamine.
Key steps in this methodology often include:
Activation of the carboxylic acid group to facilitate nucleophilic attack by hydroxylamine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov
The use of acid chlorides or esters as the carboxylic acid component, which can react directly with hydroxylamine or its salts. unimi.itwikipedia.org
Reductive cyclization of nitro alkylcarboxylic acids using reducing agents like zinc or through catalytic hydrogenation. nih.gov
Cyclization of nitrolactones via hydrogenation. nih.gov
A variety of coupling reagents have been developed to promote the efficient formation of the hydroxamic acid linkage, minimizing side reactions and allowing for mild reaction conditions. organic-chemistry.orgnih.gov
N-Alkylation Approaches
A less common but effective strategy for the synthesis of cyclic hydroxamates involves intramolecular N-alkylation. nih.gov This method forms the nitrogen-carbon bond of the heterocyclic ring in the key cyclization step.
An example of this approach is the alkylation of a linear O-protected hydroxamate containing a suitable leaving group. For instance, 4-chlorobutyro-O-benzylhydroxamate can be cyclized using a base like sodium hydride to form a five-membered cyclic hydroxamic acid after a subsequent deprotection step. nih.gov Intramolecular acylnitroso ene reactions have also been utilized to form spirocyclic hydroxamic acids through an N-alkylation pathway. nih.gov This method is particularly useful for creating specific ring systems that may be challenging to access through other routes.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) has emerged as a powerful tool in synthetic organic chemistry for the formation of cyclic structures, including cyclic hydroxamic acids. wikipedia.orgorganic-chemistry.org This method utilizes transition metal catalysts, most notably those based on ruthenium, to facilitate the intramolecular reaction between two terminal alkene functionalities within a linear precursor. rsc.org
The key features of RCM in the synthesis of cyclic hydroxamates include:
The ability to form a wide range of ring sizes, from common 5- to 7-membered rings to larger macrocycles. nih.govwikipedia.org
High functional group tolerance, allowing for the presence of various other chemical moieties in the precursor molecule. organic-chemistry.org
The formation of a carbon-carbon double bond within the newly formed ring, which can be a useful handle for further synthetic transformations. nih.gov
The synthesis of seven-membered cyclic hydroxamic acids has been successfully achieved using Grubbs' catalyst, a widely used ruthenium-based RCM catalyst. nih.gov The efficiency of the RCM reaction can be influenced by factors such as the choice of catalyst, solvent, and the structure of the diene precursor. nih.gov
Oxidation of Lactams
The direct oxidation of a lactam (a cyclic amide) to the corresponding cyclic hydroxamic acid offers a conceptually straightforward approach to these molecules. nih.govwikipedia.org This method involves the insertion of an oxygen atom into the N-H bond of the lactam precursor.
Various oxidizing agents have been employed for this transformation, with differing degrees of success and substrate scope. nih.gov More recently, a novel oxidant-free method has been developed for the conversion of cyclic amines to lactams using water as the oxygen source, catalyzed by a pincer complex. chem-station.comnih.gov While this method produces a lactam, further oxidation would be required to yield the hydroxamic acid. The development of direct and efficient lactam-to-hydroxamic acid oxidation methods remains an active area of research.
NOH Insertion into Cyclic Ketones
An intriguing and less conventional method for the synthesis of cyclic hydroxamic acids involves the ring expansion of cyclic ketones through the insertion of a nitroxyl (-NOH) group. nih.govacs.org This reaction transforms a smaller cyclic ketone into a larger cyclic hydroxamic acid in a single step.
This transformation can be achieved by treating a cyclic ketone, such as cyclobutanone (B123998) or cyclopentanone, with a reagent like N-hydroxybenzenesulfonamide under basic conditions. nih.govacs.org The reaction is believed to proceed through a mechanism involving the addition of the N-anion of the hydroxylamine derivative to the ketone, followed by rearrangement via a C-nitroso intermediate. acs.org This method offers a unique pathway to certain cyclic hydroxamic acids and can exhibit regio- and stereoselectivity in the case of substituted cyclic ketones. nih.gov
Intramolecular Cyclization of N-Benzyloxy Carbamates with Carbon Nucleophiles
A novel and versatile strategy for the synthesis of functionalized cyclic hydroxamic acids involves the intramolecular cyclization of N-benzyloxy carbamates with various carbon nucleophiles. nih.govsigmaaldrich.com This approach allows for the formation of five-, six-, and even seven-membered protected cyclic hydroxamic acids in good to excellent yields. nih.gov
The key aspects of this methodology are:
The use of N-alkyl-N-benzyloxy carbamates as the electrophilic precursor. nih.gov
The reaction with a range of stabilized carbon nucleophiles, such as those derived from sulfones and phosphonates. nih.govnih.gov
The formation of a new carbon-carbon bond during the cyclization step. nih.gov
This method is particularly advantageous as the resulting functionalized cyclic hydroxamic acids can be further elaborated. For example, the sulfone intermediates can be alkylated, and the phosphonate (B1237965) intermediates can undergo Horner-Wadsworth-Emmons (HWE) reactions. nih.gov This strategy has also been extended to the synthesis of bis-cyclic hydroxamic acids, which are of interest as polydentate chelators. nih.gov
Data Tables
Table 1: Comparison of Synthetic Methodologies for Cyclic Hydroxamate Ring Formation
| Synthetic Strategy | Key Bond Formed in Cyclization | Starting Materials | Key Reagents/Catalysts | Ring Sizes | Advantages | Disadvantages |
| Amide Bond Formation | C-N | Hydroxylamine and carboxylic acid derivatives | EDC, HOBt, HOAt, Acid chlorides | 5, 6, 7 and larger | Widely applicable, numerous reagents available | May require protection of other functional groups |
| N-Alkylation | N-C | O-protected hydroxamate with a leaving group | Base (e.g., NaH) | 5 and other sizes | Access to specific ring systems | Less commonly used, may have limited scope |
| Ring-Closing Metathesis (RCM) | C=C | Diene-containing linear hydroxamate | Grubbs' catalyst (Ru-based) | 5, 6, 7 and larger | High functional group tolerance, versatile | Requires synthesis of diene precursor, expensive catalyst |
| Oxidation of Lactams | N-O | Lactam | Various oxidizing agents | Various | Direct conversion of a common precursor | Can be low yielding, may require harsh conditions |
| NOH Insertion into Cyclic Ketones | N-C and C-O | Cyclic ketone | N-hydroxybenzenesulfonamide | Ring expansion (e.g., 4 to 5, 5 to 6) | Unique ring expansion, can be stereoselective | Limited to specific ketone precursors, moderate yields |
| Intramolecular Cyclization of N-Benzyloxy Carbamates | C-C | N-benzyloxy carbamate (B1207046) with a nucleophilic group | Base | 5, 6, 7 | Forms functionalized products, versatile | Requires specific carbamate precursors |
Reductive Cyclization of Nitro Alkylcarboxylic Acids
A prevalent strategy for synthesizing cyclic hydroxamates involves the reductive cyclization of precursors containing both a nitro group and a carboxylic acid moiety. nih.govsigmaaldrich.com This transformation typically proceeds through the partial reduction of the nitro group to a hydroxylamine, which then undergoes intramolecular condensation with the carboxylic acid to form the cyclic hydroxamate ring.
Various reducing agents have been employed for this purpose, including stoichiometric metals like zinc and tin, as well as catalytic hydrogenation using palladium or platinum. nih.gov However, these methods can sometimes suffer from a lack of chemoselectivity and may require harsh reaction conditions.
A milder and more selective approach utilizes visible light photoredox catalysis. nih.govnih.gov This method employs a ruthenium photocatalyst and a dihydropyridine (B1217469) as the terminal reductant to achieve the four-electron reduction of the nitro group. nih.govnih.gov The mildness of these conditions allows for the tolerance of sensitive functional groups that might not be compatible with traditional reduction methods. nih.gov Electrochemical methods have also been developed for the reductive cyclization of nitroarenes, offering a direct and efficient route to cyclic hydroxamic acids. rsc.orgrsc.org
Table 1: Comparison of Reductive Cyclization Methods
| Method | Reducing Agent/Catalyst | Conditions | Advantages | Limitations |
| Metal Reduction | Zinc, Tin | Acidic or neutral | Readily available reagents | Stoichiometric metal waste, potential for over-reduction |
| Catalytic Hydrogenation | Pd/C, PtO2 | H2 gas | High yields | Requires specialized equipment, potential for side reactions |
| Photoredox Catalysis | Ru(bpy)3Cl2, dihydropyridine | Visible light | Mild conditions, high chemoselectivity | Requires photocatalyst, may be slow for some substrates |
| Electrochemical Reduction | Undivided cell, constant current | Electrochemical cell | Direct synthesis, avoids strong reductants | Requires specialized equipment, substrate scope may be limited |
On-Resin Cyclization Techniques
Solid-phase synthesis offers a powerful platform for the construction of cyclic peptides and peptidomimetics, including those containing a hydroxamate linkage. On-resin cyclization strategies provide several advantages, such as simplified purification and the potential for automation. rhhz.netnih.govbiotage.com
In a typical on-resin approach for a head-to-tail cyclization, a linear precursor is assembled on a solid support. biotage.com The C-terminus of the peptide is anchored to the resin, often through a side-chain functional group of an amino acid like aspartic or glutamic acid. biotage.com After the sequential addition of amino acids to build the linear chain, the protecting group on the N-terminus is removed. The cyclization is then induced by activating the C-terminal carboxylic acid, which is still attached to the resin, allowing it to react with the free N-terminal amine. rhhz.netbiotage.com
Various coupling reagents can be used to facilitate this intramolecular amide bond formation. biotage.com Following cyclization, the cyclic product is cleaved from the resin. rhhz.netnih.gov This technique has been successfully applied to the synthesis of cyclic tetra-, penta-, hexa-, and heptapeptides. rhhz.net Native chemical ligation (NCL) on a solid support is another powerful on-resin cyclization method, particularly for preparing cyclic peptides containing a cysteine residue. nih.gov
Castagnoli-Cushman Reaction Analogs
The Castagnoli-Cushman reaction, a multicomponent reaction involving an imine and a cyclic anhydride (B1165640), has been adapted for the one-step synthesis of cyclic hydroxamic acids. nih.govmdpi.com This approach offers a convergent and efficient route to these heterocyclic scaffolds.
In an analog of the Castagnoli-Cushman reaction, unprotected oximes can react with cyclic anhydrides, such as homophthalic anhydride, to directly form cyclic hydroxamic acids. nih.gov This reaction has been shown to be effective for preparing analogs of bacterial siderophores, which are known for their iron-chelating properties. nih.gov The reaction proceeds through a multicomponent pathway, and its scope has been extended to various Schiff bases and anhydrides. mdpi.com Mechanistic studies have been crucial in optimizing reaction conditions to achieve high diastereoselectivity. mdpi.com A notable variation involves the use of o-(alkoxycarbonyl)methyl benzoic acids activated by 1,1'-carbonyldiimidazole (B1668759) (CDI) as a substitute for homophthalic anhydride, expanding the reagent scope of this reaction. researchgate.net
Synthesis of Specific this compound Classes
The general synthetic methodologies described above can be tailored to produce specific classes of this compound, each with unique structural features and potential applications.
Peptide-Based this compound Synthesis
The synthesis of cyclic peptides incorporating a hydroxamic acid moiety often relies on solid-phase peptide synthesis (SPPS) techniques. nih.govyoutube.comyoutube.com The linear peptide sequence is assembled on a resin support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.gov To form the cyclic structure, a disulfide bond can be formed between two cysteine residues, or a head-to-tail cyclization can be performed. biotage.comnih.gov
For head-to-tail cyclization, direct aminolysis of a peptide thioester is a promising method. nih.gov This can be catalyzed by imidazole (B134444) in an aqueous organic solvent mixture, which helps to suppress the competing hydrolysis of the thioester. nih.gov The choice of the C-terminal residue has been found to have a more significant impact on the success of the cyclization than the N-terminal residue. nih.gov Automated peptide synthesizers have greatly facilitated the synthesis of cyclic peptides, although manual methods are also viable. youtube.com
Table 2: Key Considerations in Peptide-Based Cyclic Hydroxamate Synthesis
| Factor | Description |
| Solid Support | Polystyrene resins are commonly used. biotage.com |
| Protecting Groups | Fmoc for the α-amino group and various side-chain protecting groups are employed. nih.govyoutube.com |
| Cyclization Strategy | Head-to-tail lactamization, disulfide bridge formation, or native chemical ligation. nih.govnih.govnih.gov |
| Purification | High-performance liquid chromatography (HPLC) is typically used to purify the final cyclic peptide. nih.gov |
Bicyclic Hydroxamic Acid Synthesis
The synthesis of bicyclic hydroxamic acids can be accomplished through various synthetic routes. One notable method involves an uncommon nitro group rearrangement. scielo.org.mxresearchgate.netscielo.org.mx This two-step sequence begins with the Henry reaction between an aromatic aldehyde and nitromethane (B149229) to form a β-nitrostyrene. scielo.org.mxresearchgate.net Subsequent reaction of the β-nitrostyrene with a cyclic β-dicarbonyl compound, such as dimedone, in the presence of a base like sodium methoxide, leads to the formation of the bicyclic hydroxamic acid scaffold. scielo.org.mxresearchgate.net
Another approach involves the synthesis of bicyclic heteroaryl hydroxamic acids via a convergent route, which allows for the control of selectivity and efficacy against various biological targets through appropriate substitution on the scaffold. nih.gov Additionally, hydroxamic acids containing a bicyclic pinane (B1207555) backbone have been synthesized, starting from monoterpene amines and involving the coupling with a cinnamic acid derivative followed by treatment with hydroxylamine. nih.gov
Isoquinoline-Derived Cyclic Hydroxamate Synthesis
The synthesis of cyclic hydroxamates fused to an isoquinoline (B145761) core can be achieved through several methods. One approach utilizes the Castagnoli-Cushman reaction, where homophthalic anhydride reacts with an imine to form a tetrahydroisoquinolonic acid. researchgate.netmdpi.com This reaction can be extended to use hydroxylamine in place of the amine component, directly leading to N-hydroxy-tetrahydroisoquinolonic acids. mdpi.com
Alternative strategies for synthesizing the isoquinoline ring system itself, which can then be further functionalized to a cyclic hydroxamate, include the palladium-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes followed by copper-catalyzed cyclization. organic-chemistry.org Another method involves the cyclization of 2-alkynylbenzaldoximes, which can be achieved using electrophiles like silver triflate or bromine, followed by deoxygenation to yield the isoquinoline derivative. thieme-connect.de
Benzoxazinone-Family Cyclic Hydroxamate Synthesis
The benzoxazinone (B8607429) framework is a core structure in many biologically active compounds. uomosul.edu.iq The synthesis of cyclic hydroxamates within the benzoxazinone family, such as 2H,4H-4-hydroxy-1,4-benzoxazin-3-ones, typically involves the cyclization of precursors derived from anthranilic acid or related structures. nih.govuomosul.edu.iqnih.gov
A widely used strategy for forming the N-O bond in these heterocycles is the selective reduction of a nitro group to a hydroxylamine, followed by an intramolecular cyclo-condensation. nih.gov Conventional methods often employ palladium catalysts or equimolar amounts of reducing agents to achieve this transformation. nih.gov For instance, the reaction of anthranilic acid with various acid chlorides in the presence of a base like pyridine (B92270) has been a foundational method for creating 2-substituted-4H-3,1-benzoxazin-4-ones. uomosul.edu.iq A newer approach involves the reaction of N-phthaloylglycine's acyl chloride derivative with anthranilic acid, followed by cyclization using cyanuric chloride. nih.gov
Other methods include copper-catalyzed tandem intramolecular C-N coupling/rearrangement processes and palladium-catalyzed carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as the carbonyl source. organic-chemistry.org These diverse strategies highlight the versatility of synthetic approaches to the benzoxazinone core, which can be adapted to produce cyclic hydroxamate derivatives.
Novel Synthetic Strategies for Cyclic Hydroxamate Derivatives
The pursuit of more efficient, scalable, and environmentally benign synthetic methods has led to the development of novel strategies for preparing cyclic hydroxamate derivatives. rsc.orgnih.gov These modern approaches often provide advantages over classical methods by minimizing hazardous reagents and improving process safety. researchgate.net
Key innovative strategies include:
Multicomponent Reactions: The Ugi multicomponent reaction has been applied to the synthesis of hydroxamates, involving the formation of a substituted hydroxylimine, reduction, and subsequent N-acylation in a sequential process. unl.pt
Masked Reagents: A novel method utilizes stable, phenol-blocked O-isocyanate precursors that react with unactivated carboxylic acids at elevated temperatures to form hydroxamic acid derivatives with broad functional group tolerance. organic-chemistry.org
Photochemical Methods: Photochemical approaches have been described for the synthesis of hydroxamic acids from aldehydes, using a photocatalyst and subsequent reaction with hydroxylamine hydrochloride. researchgate.netacs.org
These strategies represent a shift towards more sophisticated and atom-economical processes in the synthesis of complex heterocyclic compounds like this compound. researchgate.netorganic-chemistry.org
Electrochemical Synthesis Approaches
Electrochemical synthesis has emerged as a powerful and green alternative for constructing cyclic hydroxamates, particularly those of the 2H,4H-4-hydroxy-1,4-benzoxazin-3-one family. nih.govrsc.orgnih.gov This method allows for the direct and selective reduction of readily available and inexpensive nitroarenes to form the crucial hydroxylamine intermediate, which then undergoes intramolecular cyclization. nih.govresearchgate.net The process avoids the need for metal catalysts or stoichiometric reducing agents commonly used in conventional syntheses. nih.gov
The key advantages of this electro-organic synthesis include operational simplicity, enhanced safety (the reaction stops when the current is turned off), and scalability, with demonstrations on the gram-scale. nih.govresearchgate.netrsc.org The reaction is typically performed under constant current conditions in a divided or undivided cell, using green solvents like methanol (B129727) and water. nih.gov Optimization studies have explored the influence of current density, temperature, and electrode materials on reaction yield and selectivity. nih.gov
Table 1: Optimization of Electrochemical Synthesis of 2H,4H-4-hydroxy-1,4-benzoxazin-3-one
| Entry | Current Density (j) | Yield (%) | Electrode Material |
|---|---|---|---|
| 1 | 3.7 mA cm⁻² | 47% | Glassy Carbon (GC) |
This table is based on data for the optimization of electrolytic conditions for a representative benzoxazinone cyclic hydroxamate. Yields were determined by ¹H NMR. nih.gov
This electrochemical approach provides a direct, efficient, and scalable protocol for accessing this highly promising class of compounds. researchgate.net
Biocatalytic Synthesis Routes
Biocatalysis offers a highly selective and environmentally friendly route for synthesizing complex organic molecules. rsc.orgnih.gov In the context of cyclic hydroxamates, biocatalytic methods can be employed to create chiral precursors or to directly form the hydroxamic acid moiety. Enzymes operate under mild conditions and can achieve high levels of regio- and stereoselectivity that are often challenging for traditional chemical methods. rsc.orgnih.gov
One biocatalytic approach involves the use of acyltransferases to convert amides into hydroxamic acids. For example, the acyltransferase activity of Bacillus smithii has been shown to efficiently produce hydroxamic acid from nicotinic amide at a neutral pH. researchgate.netacs.org Another powerful strategy utilizes oxygenating biocatalysts, such as oxygenases and peroxygenases, to perform selective C-H hydroxylations. nih.gov This can be used to install hydroxyl groups on precursor molecules, which then serve as synthetic handles for subsequent cyclization to form the desired heterocyclic ring system. nih.gov A three-step biocatalytic procedure has been described for converting cycloalkenecarboxylates into chiral 3-oxoesters, involving sequential allylic hydroxylation, alcohol oxidation, and alkene reduction, demonstrating the power of multi-enzyme cascades. rsc.org
Stereoselective Synthesis of this compound
Achieving stereocontrol is a critical challenge in the synthesis of complex, biologically active molecules like this compound. Stereoselective synthesis aims to produce a single desired stereoisomer, which is crucial as different enantiomers or diastereomers of a compound can have vastly different biological activities.
A notable strategy for the stereoselective synthesis of cyclic hydroxamates involves leveraging the chemistry of acylnitroso hetero Diels-Alder cycloadducts. acs.org The treatment of these bicyclic adducts with specific metal salts can induce a ring-opening reaction with controlled stereochemistry. For example, using copper(II) in toluene (B28343) can stereoselectively yield syn-1,4-hydroxamic acids, while using iron(III) or copper(II) in an alcohol solvent leads to the corresponding anti-1,4-hydroxamic acids. acs.org This method provides a powerful tool for separately accessing different diastereomers of a cyclic hydroxamic acid. acs.org
Table 2: Stereoselective Ring Opening of Acylnitroso Diels-Alder Adducts
| Reagent/Solvent | Predominant Stereoisomer | Description |
|---|---|---|
| Fe(III) or Cu(II) / Alcohol | anti-1,4-hydroxamic acid | Ring opening affords predominantly the monocyclic anti-isomer. acs.org |
Other principles of stereoselective synthesis, such as using chiral auxiliaries or substrate-directed reactions, are also applicable. For instance, the stereoselective aziridination of cyclic allylic alcohols demonstrates how a resident functional group can direct the approach of a reagent to one face of the molecule, thereby controlling the stereochemical outcome. rsc.org Such strategies are fundamental to constructing the specific three-dimensional architecture required for the biological function of this compound.
Structure Activity Relationship Sar of Cyclic Hydroxamate Derivative 1
Influence of Cyclic Ring Size and Conformation on Biological Activity
The size and conformation of the cyclic core in hydroxamate derivatives play a pivotal role in determining their biological activity. Studies on various cyclic compounds have demonstrated that these structural features directly impact how the molecule interacts with its biological target.
In a series of cyclic peptides, the ring size was systematically varied from 10 to 16 amino acids. The resulting peptides exhibited a diverse spectrum of biological activity that correlated with their ring size, charge, hydrophobicity, and affinity for lipid membranes. nih.gov Specifically, the peptides were grouped based on their ring size (10- to 12-meric, 13- and 14-meric, and 15- and 16-meric), and this classification corresponded to distinct activity profiles. nih.gov Similarly, research on Ru-based complexes containing cyclic amines has shown that the ring size is a relevant feature for their catalytic activity. rsc.org The biological activity of nitrogen-containing ring compounds has also been shown to correlate with their basicity, a property influenced by the ring structure. researchgate.net
For cyclic hydroxamate derivatives built on spiro carbocyclic 2,6-diketopiperazine (2,6-DKP) scaffolds, modifications to the cyclic structure have led to significant changes in potency. nih.gov Replacing the spiro-linked carbocyclic component with non-constrained 3-alkyl-3-aryl-2,6-DKP scaffolds resulted in a novel series of potent inhibitors. nih.gov Furthermore, the conformational plasticity of the cyclic backbone is crucial. A decrease in the conformational flexibility of a cyclic peptide, due to factors like the formation of stabilizing intramolecular hydrogen bonds, has been correlated with a decrease in its antimicrobial activity. mdpi.com This suggests that a certain degree of flexibility is necessary for the molecule to adopt the optimal conformation for binding to its target. mdpi.com
Table 1: Influence of Cyclic Ring Size on Biological Activity of Cyclic Peptides
| Ring Size (Number of Amino Acids) | General Biological Activity Trend | Reference |
|---|---|---|
| 10-12 | Exhibits a distinct spectrum of activity. | nih.gov |
| 13-14 | Shows a different range of biological activities compared to smaller and larger rings. | nih.gov |
| 15-16 | Demonstrates a unique activity profile. | nih.gov |
Role of Amino Acid Chirality in Peptide-Based Cyclic Hydroxamate Derivatives
Chirality, an intrinsic property of the amino acid building blocks of peptides, is a critical determinant of the structure and biological activity of peptide-based cyclic hydroxamate derivatives. nih.govnih.gov The specific stereochemistry (L- or D-configuration) of the amino acid residues can profoundly affect the peptide's self-assembly, secondary structure, and interaction with biological targets. nih.govresearchgate.netresearchgate.net
In many naturally occurring and synthetic cyclic peptides that exhibit ordered structures, there is an alternating pattern of D- and L-amino acids. nih.gov This arrangement influences the peptide's conformational preferences and its ability to form higher-order assemblies. nih.gov The substitution of an L-amino acid with its D-enantiomer can disrupt or alter the secondary structure of a peptide, such as breaking an α-helix, which in turn can modify its biological function. nih.govresearchgate.net
The chirality of amino acids can also directly impact the bioactivity of peptide assemblies. For instance, introducing D-amino acids into self-assembling L-peptides is a common strategy to enhance their stability against enzymatic degradation. nih.gov Furthermore, the chirality of the amino acid residues can modulate the cellular response to the peptide assemblies. Studies have shown that nanofibers formed from L-enantiomers can promote cell adhesion and proliferation, while the corresponding D-enantiomers have the opposite effect. nih.gov
In the context of specific cyclic hydroxamate derivatives, the chirality of substituents has been shown to be crucial for potency. For example, in a series of derivatives with substitutions on the 2,6-DKP ring, the (S)-enantiomer of isobutyl- or benzyl-substituted analogues was found to be more potent than the corresponding (R)-enantiomer. nih.gov This highlights the importance of stereochemistry in the specific interactions between the hydroxamate derivative and its biological target. nih.gov
Impact of Hydrophobic and Alkyl Substituents on Activity
The introduction of hydrophobic and alkyl substituents onto the core scaffold of cyclic hydroxamate derivatives is a key strategy for modulating their biological activity. These groups can influence the compound's lipophilicity, which affects its ability to cross cell membranes, and can also engage in favorable interactions within the binding pocket of the target enzyme.
In a study of novel hydroxamic acid derivatives based on spiro carbocyclic 2,6-DKP scaffolds, the attachment of hydrophobic substituents to the 2,6-DKP ring significantly enhanced their activity against Trypanosoma brucei. nih.gov For example, the introduction of an isobutyl group to the parent compounds 18, 24, and 27, resulting in the (S)-enantiomers 19, 25, and 28, led to a dramatic increase in potency, with IC₅₀ values in the submicromolar to low micromolar range. nih.gov Similarly, the incorporation of a bulky hydrophobic benzyl (B1604629) substituent also resulted in a 20-fold increase in potency relative to the unsubstituted parent compound. nih.gov This substantial increase in activity is likely due to favorable lipophilic and/or stereoelectronic effects within the target's binding site. nih.gov
The nature of alkyl substituents at other positions can also be critical. SAR studies have revealed that compounds bearing a methyl, n-propyl, or n-butyl substituent at the N(4)-position of the 2,6-DKP ring exhibited the highest activity against bloodstream form T. brucei. nih.gov Furthermore, the addition of a methyl group to the nitrogen atom of the acetamido portion in the side chain of other derivatives also had a favorable effect on trypanocidal activity. nih.gov In some cases, the combination of two different substitutions, such as an isobutyl or benzyl group on the 2,6-DKP ring and a methyl group on the side chain, resulted in a synergistic effect, producing the most potent compounds in the series. nih.gov
Table 2: Effect of Hydrophobic Substituents on the Activity of Adamantane-Based Hydroxamates
| Compound | Substituent on 2,6-DKP Ring | Potency Increase vs. Parent (18) | Reference |
|---|---|---|---|
| 19 | (S)-isobutyl | 62-fold | nih.gov |
| 20 | (S)-benzyl | 20-fold | nih.gov |
| 22 | (S)-isobutyl + N-methyl on side chain | 735-fold | nih.gov |
| 23 | (S)-benzyl + N-methyl on side chain | 472-fold | nih.gov |
Effects of Linker Length and Aromatic Moieties on Biological Targets
The linker region in cyclic hydroxamate derivatives, which connects the metal-binding hydroxamic acid group to a cap group (often an aromatic moiety), is a critical determinant of biological activity and selectivity. nih.gov The length, rigidity, and chemical nature of the linker, as well as the properties of the aromatic moiety, can significantly influence how the inhibitor interacts with the surface and active site of its biological target. nih.govnih.gov
Structural modifications of the linker and cap group are common strategies for optimizing the potency and selectivity of these compounds. nih.gov In a series of urea-based cinnamyl hydroxamate derivatives, SAR studies demonstrated that the distance between the hydroxamate moiety and the aromatic ring was a key feature for antiproliferative activity. nih.gov The presence of a double bond within the cinnamyl linker was also found to be important for activity, suggesting that the rigidity and conformation of the linker are crucial. nih.gov
The length of the linker can also impact the stability of the enzyme-inhibitor complex. Elongating the acetohydroxamic arm with an additional acetamido group in certain derivatives was proposed as a way to enhance the stabilization of the metal ion-hydroxamic acid complex by providing more donor atoms for metal chelation. nih.gov Furthermore, studies on other hydroxamate-based inhibitors have suggested that a straight chain linker with a specific length, such as one with six single bonds, may be favorable for activity, provided it remains unsubstituted. researchgate.net
Conformational Behavior and its Correlation with Biological Effects
The three-dimensional conformation of a cyclic hydroxamate derivative is intrinsically linked to its biological activity. The molecule must adopt a specific conformation to fit into the binding site of its target enzyme and to orient its functional groups, particularly the metal-chelating hydroxamic acid, for effective interaction.
Studies on various hydroxamic acids have shown that they can exist as a mixture of E and Z conformers. nih.govresearchgate.netnih.gov The Z-amide form is generally found to be the most stable. researchgate.net In a detailed investigation of a series of spiro carbocyclic 2,6-DKP hydroxamic acid derivatives, NMR spectroscopy and theoretical calculations were used to study their E/Z conformational behavior. nih.gov For one of the parent compounds (18), the conformation of minimum energy was determined to be the ZZ form, where both the amide and hydroxamic acid groups are in the Z conformation. nih.gov This finding was consistent with observations from NOESY spectra. nih.gov
The conformational state of the hydroxamic acid group is thought to be crucial for its inhibitory activity. It is hypothesized that these derivatives may act by inhibiting metalloenzymes through the metal-ion binding action of the hydroxamic acid group, likely via its Z(cis)-conformation, within the catalytic site. nih.gov
Substituent Modifications for Selectivity Optimization
Achieving selectivity for a specific biological target over other related enzymes is a major goal in drug design. For cyclic hydroxamate derivatives, the strategic modification of substituents on both the cyclic core and the side chains is a powerful approach to optimize selectivity. nih.gov
In the development of trypanocidal agents based on 2,6-DKP scaffolds, appropriate substitutions on both the 2,6-DKP ring and the side pharmacophoric moiety were explored to enhance potency and selectivity. nih.gov This approach led to the identification of compounds 22 and 23, which not only exhibited high potency but also showed promising selectivity for the parasite over mammalian cells. nih.gov
The linker and cap group regions are also prime targets for modifications to improve selectivity. nih.gov For a series of cinnamyl hydroxamate derivatives, molecular modeling suggested that the interaction of the urea-based linker with a specific amino acid residue (Ser568) might be responsible for the observed selectivity for HDAC6 over other HDAC isoforms. nih.gov This highlights how subtle changes in the inhibitor's structure can lead to differential interactions with the binding sites of various enzymes, thereby conferring selectivity. nih.gov Compound 11b from this series demonstrated a potent HDAC6 inhibitory activity with a 402-fold selectivity over HDAC1. nih.gov
The ability to fine-tune the structure of cyclic hydroxamate derivatives through substituent modifications provides a clear path for optimizing their selectivity profiles. By understanding the specific interactions that govern binding to the desired target and off-target enzymes, medicinal chemists can design new analogues with improved therapeutic indices.
Mechanistic Insights into the Biological Actions of Cyclic Hydroxamate Derivative 1
Metal Chelation as a Core Mechanism of Action
The foundational mechanism underpinning the biological effects of Cyclic hydroxamate derivative 1 is its potent ability to chelate metal ions. The hydroxamic acid moiety within its cyclic structure serves as a highly effective bidentate ligand, coordinating with metal ions through its carbonyl and hydroxyl oxygen atoms. This chelation is central to its function as an enzyme inhibitor, particularly for metalloenzymes that rely on a metal cofactor for their catalytic activity.
The interaction of cyclic hydroxamate derivatives with Zinc(II) (Zn²⁺) ions is a well-established principle in medicinal chemistry. The hydroxamic acid group readily forms a stable five-membered ring structure by chelating the Zn²⁺ ion. This interaction is crucial for the inhibition of zinc-dependent enzymes. While specific studies on the coordination of this compound with free Zn²⁺ ions are not extensively detailed in the available literature, the behavior of the broader class of hydroxamic acids provides a strong model for this interaction. The chelation process is generally characterized by the formation of a stable complex, effectively sequestering the zinc ion. This strong binding affinity is a key determinant of the inhibitory potency of hydroxamate-based compounds against zinc-containing enzymes.
This compound is recognized as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that utilizes an iron protoporphyrin IX cofactor. The inhibitory action of this derivative is directly related to its ability to coordinate with the Iron(III) (Fe³⁺) ion within the heme group of IDO1. The hydroxamic acid moiety can interact with the ferric center, disrupting the normal catalytic cycle of the enzyme. This interaction is a form of metal chelation where the hydroxamic acid acts as a ligand for the iron in the enzyme's active site. The formation of a reddish-brown colored complex is a characteristic reaction of hydroxamic acids with Fe(III) ions in an acidic medium researchgate.net. This strong and specific interaction with the iron cofactor is the primary mechanism by which this compound exerts its inhibitory effect on IDO1.
Table 1: Metal Chelation Properties of Hydroxamic Acid Derivatives
| Metal Ion | Coordination Details | Significance for this compound |
| Zinc(II) | Forms a stable five-membered chelate ring via the carbonyl and hydroxyl oxygens. | Fundamental to its role as an HDAC inhibitor. |
| Iron(III) | Interacts with the heme iron in enzymes like IDO1, disrupting catalytic activity. | Primary mechanism of IDO1 inhibition. |
| Nickel(II) | Forms stable coordination complexes. | Potential for inhibiting nickel-dependent enzymes. |
| Copper(II) | Forms stable coordination complexes, with potential for further stabilization at higher pH. | Potential for inhibiting copper-dependent enzymes. |
Enzyme Inhibition Mechanisms
The ability of this compound to chelate metal ions is the cornerstone of its enzyme-inhibiting activities. By targeting the metallic cofactors essential for enzyme function, it can effectively block their catalytic processes. The following sections detail the mechanisms of inhibition for specific enzyme targets.
Cyclic hydroxamate derivatives are a well-recognized class of Histone Deacetylase (HDAC) inhibitors. HDACs are a family of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins. The inhibition of HDACs by cyclic hydroxamates is a key mechanism in their potential therapeutic applications.
The catalytic activity of most HDACs is dependent on a Zn²⁺ ion located in the active site. The primary mechanism of inhibition by cyclic hydroxamate derivatives involves the chelation of this essential zinc ion. The hydroxamic acid moiety of the inhibitor fits into the active site pocket of the HDAC enzyme and coordinates with the Zn²⁺ ion in a bidentate fashion, utilizing both its carbonyl and hydroxyl oxygen atoms nih.gov. This strong interaction effectively blocks the access of the natural substrate to the catalytic machinery, thereby inhibiting the deacetylation reaction. The binding of the hydroxamate to the zinc ion mimics the transition state of the substrate, leading to potent inhibition. Molecular modeling studies of similar hydroxamic acid-based HDAC inhibitors have confirmed these crucial interactions within the active site.
Histone Deacetylase (HDAC) Inhibition
Modulation of Gene Expression and Protein Acetylation
This compound is understood to influence gene expression and protein acetylation, primarily through its activity as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.
By inhibiting HDACs, this compound helps maintain a state of histone hyperacetylation. This "open" chromatin configuration allows for the binding of transcription factors and the transcriptional machinery, ultimately leading to the expression of various genes. acs.org This mechanism is a cornerstone of the therapeutic potential of many hydroxamic acid-based compounds. acs.orgsapub.org
Furthermore, the influence of this compound on gene expression may also be linked to its inhibition of certain protein tyrosine kinases, such as Janus kinase 2 (JAK2). The JAK-STAT signaling pathway is a direct route for transmitting information from extracellular polypeptide signals to the nucleus, where STAT proteins act as transcription factors to regulate gene expression. By potentially modulating this pathway, this compound can exert another layer of control over which genes are turned on or off.
The ability of hydroxamates to inhibit HDACs is well-documented and forms the basis for the use of several hydroxamate-containing drugs in the treatment of cancers. acs.org The modulation of protein acetylation is not limited to histones; many other cellular proteins are also subject to acetylation, and their function can be altered by HDAC inhibitors like this compound.
Matrix Metalloproteinase (MMP) Inhibition
This compound is a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. nih.govnih.gov These enzymes are critical for the remodeling of the extracellular matrix (ECM), a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. nih.gov While essential for normal physiological processes like development and wound healing, the inappropriate expression and activity of MMPs are implicated in numerous pathological conditions, including tumor invasion and arthritis. nih.govnih.gov
The inhibitory activity of this compound against MMPs is a key aspect of its biological profile. Hydroxamate-based inhibitors are among the most potent MMP inhibitors developed. nih.govresearchgate.net
Targeting Zinc-Containing Active Sites
The primary mechanism by which this compound inhibits MMPs is through the chelation of the zinc ion (Zn2+) located within the enzyme's active site. nih.govresearchgate.netnih.gov The hydroxamic acid moiety (-CONHOH) of the derivative acts as a bidentate ligand, forming a strong coordination complex with the catalytic zinc ion. nih.govnih.gov This interaction effectively blocks the active site, preventing the binding and subsequent cleavage of MMP substrates. nih.gov
The catalytic domain of MMPs contains a conserved sequence with three histidine residues that coordinate the active site zinc ion. nih.gov The strong affinity of the hydroxamate group for this zinc ion is a major determinant of the inhibitory potency of this class of compounds. researchgate.net Studies have shown that the binding of hydroxamate-based inhibitors to the MMP active site is a key factor in their efficacy. nih.govnih.gov
Collagen Degradation Modulation
A significant consequence of MMP inhibition by this compound is the modulation of collagen degradation. nih.govjmb.or.kr Collagens are the most abundant proteins in the ECM and are the primary substrates for several MMPs, which are often referred to as collagenases. nih.gov The excessive degradation of collagen is a hallmark of various diseases, including photoaging of the skin and the breakdown of cartilage in arthritis. nih.gov
By inhibiting MMPs, this compound can reduce the breakdown of collagen, thereby helping to maintain the integrity of the ECM. nih.gov For instance, peptide hydroxamic acids have been shown to be effective inhibitors of human skin collagenase. nih.gov The inhibitory effect is highly dependent on the hydroxamate functional group, as corresponding peptides with other C-terminal groups show significantly less or no inhibition. nih.gov
| Inhibitor Type | Target Enzyme | Effect on Collagen | Reference |
| Peptide Hydroxamic Acids | Human Skin Collagenase | Inhibition of collagen degradation | nih.gov |
| Hydroxamate-based Inhibitors | MMP-2 | Reduction of collagen degradation | nih.govjmb.or.kr |
Carbonic Anhydrase (CA) Inhibition
In addition to MMPs, this compound also targets another family of zinc-containing enzymes: the carbonic anhydrases (CAs). nih.govresearchgate.netacs.org CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.netnih.gov They are involved in a wide array of physiological processes, including pH regulation, ion transport, and biosynthetic reactions. researchgate.net
The inhibition of CAs by hydroxamates highlights the versatility of the hydroxamic acid group as a zinc-binding moiety. nih.govresearchgate.net The mechanism of inhibition involves the hydroxamate group coordinating with the zinc ion in the CA active site, similar to its interaction with MMPs. nih.govacs.org However, the nature of the R-group attached to the hydroxamate can influence the coordination mode within the CA active site, allowing for different binding orientations. nih.govresearchgate.net
The ability of some hydroxamate derivatives to inhibit both MMPs and CAs suggests a potential for dual-targeting therapeutic strategies, particularly in diseases where both enzyme families are implicated, such as cancer. acs.org
Protein Tyrosine Kinase (PTK) Inhibition via Metal Mediation
This compound has been shown to inhibit protein tyrosine kinases (PTKs) through a metal-mediated mechanism. acs.orgacs.orgnih.gov PTKs are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, a fundamental process in cellular signaling.
Research has demonstrated that certain hydroxamate derivatives can inhibit PTKs like C-terminal Src kinase (Csk) in a manner that is dependent on the presence of transition metal ions, such as cobalt (Co2+). acs.orgacs.org Protein tyrosine kinases utilize two magnesium ions (Mg2+) as cofactors in their catalytic cycle. acs.orgacs.org The M2-binding site, which binds one of these essential metal ions, exhibits a high affinity for other transition metals. acs.orgacs.org Hydroxamate derivatives can exploit this by forming a complex with a metal ion like Co2+, which then targets this M2-binding site, leading to the inhibition of the kinase. acs.orgacs.org This represents a novel approach to designing PTK inhibitors by targeting a metal binding site. acs.orgnih.gov
Peptidase Inhibition (Cysteine and Metallo-peptidases)
The inhibitory spectrum of this compound extends to other classes of peptidases, including cysteine peptidases and other metallo-peptidases. nih.govnih.govmdpi.com
Cysteine Peptidase Inhibition:
N-peptidyl-O-acyl hydroxamates have been identified as selective and potent inactivators of lysosomal cysteine proteinases, such as cathepsins. nih.govnih.gov The mechanism of inhibition is time-dependent and irreversible, with the rate of inactivation being highly dependent on the peptide structure and the nature of the O-acyl group. nih.gov These findings suggest that hydroxamate-based structures can be tailored to selectively target specific cysteine peptidases.
Metallo-peptidase Inhibition:
The inhibition of metallo-peptidases by hydroxamates is a well-established principle, largely due to the strong chelating ability of the hydroxamic acid group for the catalytic metal ion, which is often zinc. nih.govmdpi.com This is the same fundamental mechanism observed with MMP and CA inhibition. Various aminopeptidases, which are a type of metallo-peptidase, are potently inhibited by hydroxamate derivatives. nih.govmdpi.com The design of these inhibitors often involves a hydroxamate "warhead" for metal chelation, combined with other structural features that provide specificity for the target peptidase. nih.gov
| Enzyme Class | Specific Examples | Role of Hydroxamate | Reference |
| Cysteine Peptidases | Cathepsins S, L, B | Part of a selective, irreversible inactivator | nih.govnih.gov |
| Metallo-peptidases | Aminopeptidases | Chelates the catalytic zinc ion | nih.govmdpi.com |
Induction of Cellular Responses
Beyond direct enzyme inhibition, this compound is implicated in modulating fundamental cellular processes, leading to cell cycle arrest and apoptosis. These effects are often linked to the inhibition of enzymes that regulate gene expression and cell survival pathways.
Hydroxamate derivatives are well-known for their ability to induce cell cycle arrest, a property famously associated with histone deacetylase (HDAC) inhibitors. researchgate.net While the primary targets for this compound specified in the outline are not HDACs, its documented interaction with the ABL1 kinase provides a clear mechanism for influencing the cell cycle. The ABL1 proto-oncogene is a regulator of cell division and is involved in cell cycle transition blocks. By inhibiting ABL1, this compound can disrupt the normal progression of the cell cycle, leading to an arrest at critical checkpoints. This prevents cell proliferation, a key feature of its potential antitumor activity.
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. This compound is noted to induce apoptosis. This action is directly linked to its inhibition of targets like ABL1, which plays a role in the apoptotic response to DNA damage. When DNA damage is too severe for repair, ABL1 can activate the pro-apoptotic pathway. Furthermore, many hydroxamate-based compounds, particularly those that inhibit HDACs, are known to trigger apoptosis. researchgate.net The inhibition of enzymes like peptide deformylase can also lead to bactericidal effects that involve cell lysis, a form of cell death. nih.gov
Augmentation of MHC Class-I Molecules
Research into the biological activities of this compound (CHAP1) and its related compounds has revealed significant effects on the expression of Major Histocompatibility Complex (MHC) Class-I molecules. These cell surface proteins are crucial for the adaptive immune system's ability to recognize and eliminate tumor cells. The upregulation of MHC Class-I molecules on cancer cells can enhance their recognition by cytotoxic T lymphocytes, representing a key mechanism for improving anti-tumor immunity.
Studies utilizing B16/BL6 melanoma cells, which are known to have low basal levels of MHC Class-I expression, have been instrumental in elucidating the impact of CHAP derivatives on this pathway. nih.govnih.gov The ability of these compounds to augment MHC Class-I expression is closely linked to their primary mechanism of action as histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDAC inhibitors, such as Trichostatin A (TSA), are known to enhance the transcription of genes involved in antigen presentation, including the MHC Class-I heavy and light chains, as well as associated components like TAP1, TAP2, LMP2, and LMP7. nih.gov
The investigation into a series of CHAP derivatives has provided detailed structure-activity relationship (SAR) insights, highlighting the structural features required for potent HDAC inhibition and, consequently, the effective augmentation of MHC Class-I molecules. nih.gov
Research Findings on MHC Class-I Augmentation
A pivotal study evaluated a series of cyclic hydroxamic-acid-containing peptides (CHAPs) for their ability to inhibit HDAC activity and increase the expression of MHC Class-I molecules on B16/BL6 cells. nih.gov This research established a clear correlation between the structure of the CHAP derivatives and their biological efficacy.
Key findings from this research include:
Influence of Peptide Ring Size: Tetrapeptide structures were found to be more effective than their corresponding octapeptide dimers in augmenting MHC Class-I expression. For instance, CHAP1, a tetrapeptide, demonstrated activity, whereas its octapeptide counterpart, CHAP19, did not show any detectable activity in enhancing MHC Class-I expression. aacrjournals.org
Role of Amino Acid Hydrophobicity: The amino acids at the second and third positions (AA₂ and AA₃) of the cyclic tetrapeptide structure play a critical role. Hydrophobic amino acids at these positions were shown to be essential for strong cellular activity. nih.gov
Impact of Amino Acid Chirality: The stereochemistry of the amino acids within the cyclic peptide ring significantly influences the compound's ability to inhibit HDACs in a cellular context. The most potent activity was observed with a LDLD chiral combination. nih.gov
Position of Proline: The placement of a proline residue within the tetrapeptide ring also modulates activity. When ζ-hydroxamide-α-aminosuberic acid [Asu(NHOH)] is at the first position, placing proline at the fourth position resulted in the best outcomes for both cell-free HDAC inhibition and the cellular expression of MHC Class-I molecules. aacrjournals.org
The following tables present data from these studies, illustrating the relationship between the structure of various CHAP derivatives, their HDAC inhibitory activity, and their capacity to augment MHC Class-I expression.
Table 1: Structure-Activity Relationship of Cyclic Hydroxamate Derivatives on HDAC Inhibition and MHC Class-I Expression
| Compound | Structure cyclo(-AA₁-AA₂-AA₃-AA₄-) | HDAC Inhibition IC₅₀ (nM) | MHC Class-I Augmentation (Cₓ₂) (nM) |
| CHAP1 | -L-Asu(NHOH)-D-Phe-L-Pro- | 11 | 100 |
| CHAP19 | [-L-Asu(NHOH)-D-Phe-L-Pro-]_2 | 110 | >1000 |
| CHAP27 | -L-Asu(NHOH)-D-Phe-L-Ala-D-Pro- | 4.8 | 30 |
| CHAP30 | -L-Asu(NHOH)-D-Tyr(Me)-L-Pro- | 16 | 150 |
| CHAP14 | [-L-Asu(NHOH)-D-Tyr(Me)-L-Pro-]_2 | 400 | >1000 |
| CHAP31 | -L-Asu(NHOH)-D-Tyr(Me)-L-Ile-D-Pro- | 2.1 | 10 |
| Trichostatin A (TSA) | Not Applicable | 3.4 | 30 |
| Trapoxin A (TPX A) | Not Applicable | 0.8 | 3 |
Data sourced from Komatsu et al., 2001. nih.govaacrjournals.org Cₓ₂ represents the concentration required for a 2-fold increase in the expression of MHC Class-I molecules on B16/BL6 cells. aacrjournals.org
Preclinical Biological Activities of Cyclic Hydroxamate Derivative 1
Anticancer Activities in Preclinical Models
The potential of Cyclic Hydroxamate Derivative 1 as an anticancer agent has been investigated in a variety of preclinical settings, including both laboratory-based cell line studies and in vivo animal models. These studies aim to elucidate the compound's efficacy and mechanism of action against cancerous cells.
In vitro studies have demonstrated that a series of hydroxamates, including cyclic derivatives, exhibit selective toxicity towards a range of transformed and human tumor cells, while showing minimal to no harm to normal cells such as fibroblasts and melanocytes at the same concentrations. nih.gov Treatment with these compounds has been observed to induce morphological changes in tumor cells, causing them to revert to a more normal-like phenotype within 24 hours. nih.gov This effect is accompanied by the rapid and reversible acetylation of histone H4 in both tumor and normal cells, suggesting a mechanism of action at the chromatin level. nih.gov
Further investigations into a new series of synthetic acetohydroxamates revealed concentration-dependent cytotoxicity against the A375 melanoma cell line. nih.gov One of the most promising compounds in this series, AKS 61, demonstrated significant antiproliferative activity. nih.gov The cellular mechanisms induced by AKS 61 in the A375 cell line included a decrease in mitochondrial membrane potential, along with an increase in both apoptosis and autophagy. nih.gov These findings point towards a multi-faceted mechanism of cell death initiated by this hydroxamate derivative.
A summary of the in vitro anticancer activities of related hydroxamate derivatives is presented in the table below.
| Cell Line | Compound Type | Observed Effects |
| Various transformed and human tumor cells | Cyclic hydroxamate derivatives | Selective toxicity, morphological reversion, histone H4 acetylation nih.gov |
| A375 melanoma | Synthetic acetohydroxamates (e.g., AKS 61) | Concentration-dependent cytotoxicity, decreased mitochondrial membrane potential, increased apoptosis and autophagy nih.gov |
The anticancer potential of hydroxamate derivatives has also been evaluated in animal models. In one study, two hydroxamate compounds were found to inhibit the growth of human melanoma cell xenografts in nude mice. nih.gov Notably, resistance to these agents did not develop either in vivo or in vitro, highlighting a potential advantage over some existing cancer therapies. nih.gov
In a separate study involving an A375 melanoma xenograft model in nude mice, a compound designated as AKS 7, an acetohydroxamate, was shown to inhibit tumor growth when administered orally. nih.gov This contrasts with another compound from the same series, AKS 61, which, despite its promising in vitro activity, did not demonstrate in vivo tumor growth inhibition. nih.gov The differing in vivo efficacies are thought to be related to more favorable pharmacokinetic properties of AKS 7. nih.gov
The antitumor effects of chiral derivatives of baicalin (B1667713), which incorporate a lactam structure, have also been investigated in a xenograft nude mouse model bearing A549 lung cancer cells. nih.gov Two derivatives, BAD and BAL, exhibited tumor inhibition rates of 53.30% and 59.35%, respectively, over a 24-day period. nih.gov These results were superior to the parent compound, baicalin, and were associated with the inhibition of the PI3K/Akt signaling pathway, leading to increased apoptosis in tumor cells. nih.gov
A summary of the in vivo antitumor effects of related hydroxamate derivatives is presented in the table below.
| Animal Model | Cancer Type | Compound Type | Key Findings |
| Nude mice with human melanoma xenografts | Melanoma | Hydroxamate derivatives | Inhibition of tumor growth, no development of resistance nih.gov |
| Nude mice with A375 melanoma xenografts | Melanoma | Acetohydroxamate (AKS 7) | Oral administration inhibited tumor growth nih.gov |
| Nude mice with A549 lung cancer xenografts | Lung Cancer | Chiral derivatives of baicalin (BAD and BAL) | Tumor inhibition rates of 53.30% (BAD) and 59.35% (BAL) nih.gov |
Anti-infective Applications
Beyond its anticancer properties, this compound and related compounds have been explored for their potential to combat various infectious agents, including protozoa, bacteria, and fungi.
Certain hydroxamate-related compounds have shown promising activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. In a study investigating naphthoquinone derivatives, the lead compound, B6 (2-phenoxy-1,4-naphthoquinone), demonstrated an ED50 of 80 nM against Trypanosoma brucei rhodesiense with a selectivity index of 74 compared to mammalian cells. plos.org Further investigation revealed a multi-target mechanism of action, with B6 inhibiting the enzymes glycosomal glycerol (B35011) kinase and glycosomal glyceraldehyde-3-phosphate dehydrogenase, as well as generating oxygen radicals. plos.org
In other research, quercetin (B1663063) and myricetin, isolated from Hypericum afrum, exhibited noteworthy activity against T. brucei, with IC50 values of 7.52 µM and 5.71 µM, respectively. nih.gov Molecular modeling studies suggest that these compounds may exert their effect by targeting the T. brucei hexokinase (TbHK1) enzyme. nih.gov Additionally, semi-synthetic derivatives of bergenin (B1666849) have shown potent antitrypanosomal activity, with compounds 4c and 4d displaying IC50 values of 0.52 µM and 0.5 µM, respectively, against T. brucei. nih.gov
A summary of the antitrypanosomal activity of related compounds is presented in the table below.
| Compound/Derivative | Target Organism | IC50/ED50 Value | Proposed Mechanism of Action |
| B6 (2-phenoxy-1,4-naphthoquinone) | Trypanosoma brucei rhodesiense | 80 nM (ED50) | Inhibition of glycosomal glycerol kinase and glyceraldehyde-3-phosphate dehydrogenase, generation of oxygen radicals plos.org |
| Quercetin | Trypanosoma brucei | 7.52 µM (IC50) | Targeting of hexokinase (TbHK1) enzyme nih.gov |
| Myricetin | Trypanosoma brucei | 5.71 µM (IC50) | Targeting of hexokinase (TbHK1) enzyme nih.gov |
| Bergenin derivative 4c | Trypanosoma brucei | 0.52 µM (IC50) | Not specified nih.gov |
| Bergenin derivative 4d | Trypanosoma brucei | 0.5 µM (IC50) | Not specified nih.gov |
Cyclic hydroxamic acids have demonstrated notable antibacterial activity. Three specific cyclic hydroxamic acids, 3-amino-3,4-dihydro-1-hydroxycarbostyril and its 6-chloro and 7-chloro analogs, exhibited mean minimal inhibitory concentrations (MICs) of 0.6, 0.6, and 0.2 micrograms/ml, respectively, against a panel of gram-negative and gram-positive bacteria. nih.govasm.org These values are comparable to the antibiotics chloramphenicol (B1208) and kanamycin, which both had a mean MIC of 2 micrograms/ml under the same conditions. nih.govasm.org
In addition to their antibacterial effects, these cyclic hydroxamic acids also inhibited the growth of the fungus Candida albicans, with MICs ranging from 20 to 200 micrograms/ml. nih.govasm.org The corresponding lactams, however, did not show antifungal activity. nih.govasm.org Other studies have highlighted the potential of hydroxamic acid derivatives in general for their antibacterial and antifungal activities, often linked to their ability to chelate metal ions. nih.gov For instance, a cyclic hydroxamic acid (N-hydroxylactam) that chelates iron ions has been shown to inhibit the iron-containing lipoxygenase in the gram-negative bacterium Pseudomonas aeruginosa. nih.gov
A summary of the in vitro antimicrobial activity of cyclic hydroxamic acids is presented in the table below.
| Compound | Microbial Species | Minimal Inhibitory Concentration (MIC) (µg/mL) |
| 3-amino-3,4-dihydro-1-hydroxycarbostyril | Various bacteria | 0.6 (mean) nih.govasm.org |
| 6-chloro-3-amino-3,4-dihydro-1-hydroxycarbostyril | Various bacteria | 0.6 (mean) nih.govasm.org |
| 7-chloro-3-amino-3,4-dihydro-1-hydroxycarbostyril | Various bacteria | 0.2 (mean) nih.govasm.org |
| Cyclic hydroxamic acids (general) | Candida albicans | 20-200 nih.govasm.org |
Hydroxamic acid derivatives have been investigated for their ability to inhibit urease, a nickel-dependent enzyme produced by some bacteria that is associated with various infectious diseases and ammonia (B1221849) emissions. nih.gov A comprehensive screening of 71 compounds for their anti-ureolytic properties against both the bacterium Klebsiella pneumoniae and purified jack bean urease identified several effective inhibitors. nih.gov
One study focused on the in vitro anti-ureolytic activities of various hydroxamic acid (HA) derivatives. researchgate.net The results showed that the concentration of ammonia produced from urea (B33335) hydrolysis in caecal content was reduced in the presence of these compounds. researchgate.net For example, acetohydroxamic acid (AHA) and other saturated HAs demonstrated a concentration-dependent inhibition of ammonia production. researchgate.net Unsaturated HAs, such as 2-octynohydroxamic acid, were also found to be effective inhibitors of urease activity. researchgate.net The inhibition of urease is considered a potential strategy for controlling the ureolytic activity of microorganisms in various contexts. nih.gov
Anti-inflammatory Potential
Cyclic hydroxamate derivatives have demonstrated notable potential as anti-inflammatory agents in preclinical research. Their mechanism of action is often linked to their ability to chelate metal ions, particularly zinc, which is a critical cofactor for a class of enzymes known as matrix metalloproteinases (MMPs). unl.pt The inhibition of these and other metallo-enzymes contributes to their anti-inflammatory effects. unl.pt
Research on specific hydroxamate derivatives, such as Betulinic acid hydroxamate, provides insight into these capabilities. In murine models of inflammatory bowel disease (IBD), oral administration of this derivative was shown to prevent colon inflammation and fibrosis. nih.gov The treatment led to a significant reduction in key inflammatory markers. nih.gov For instance, a decrease in the infiltration of immune cells, indicated by lower levels of F4/80+ (macrophages) and CD3+ (T-cells), was observed in colon tissue. nih.gov Furthermore, the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-1β (IL-1β) and C-C motif chemokine 3 (CCL3), was markedly reduced. nih.gov These findings suggest that the anti-inflammatory action of these compounds may involve the modulation of immune cell responses and the suppression of inflammatory signaling pathways. nih.gov
The anti-inflammatory effects are also connected to the regulation of the hypoxia-inducible factor (HIF) pathway, which plays a role in modulating both innate and acquired immune responses. nih.gov
Table 1: Summary of Anti-inflammatory Effects of a Representative Hydroxamate Derivative
| Category | Finding | Source |
|---|---|---|
| Cellular Markers | Reduction of macrophage (F4/80+) and T-cell (CD3+) infiltration in inflamed tissue. | nih.gov |
| Inflammatory Mediators | Decreased expression of pro-inflammatory markers IL-1β and CCL3. | nih.gov |
| Signaling Pathways | Activation of the HIF pathway, which modulates immune responses. | nih.gov |
| Fibrotic Markers | Reduction of fibrosis markers such as Tnc, Col1a2, Col3a1, and Timp-1. | nih.gov |
Anti-Photoaging Mechanisms and Effects
Photoaging refers to the premature aging of the skin caused by repeated exposure to ultraviolet (UV) radiation. A key mechanism in this process is the UV-induced upregulation of MMPs, which degrade collagen and other components of the skin's extracellular matrix. Hydroxamate derivatives are recognized as potent inhibitors of MMPs, which forms the primary basis for their anti-photoaging potential. google.com
The protective effects of phytochemicals against photoaging involve several mechanisms. These include scavenging reactive oxygen species (ROS), modulating signaling pathways, and providing anti-inflammatory effects. nih.gov Exposure to UV radiation activates transcription factors like AP-1 and NF-κB, which not only promote inflammation but also stimulate the production of MMPs. nih.gov Compounds that can inhibit these pathways can therefore protect the skin's structural integrity.
Preclinical evidence suggests that hydroxamate derivatives can interfere with these processes. By inhibiting MMPs, these compounds can prevent the breakdown of the dermal matrix, a hallmark of photoaged skin. google.com Their anti-inflammatory properties further contribute to their anti-photoaging profile by suppressing the UV-induced inflammatory cascade that accelerates the aging process. unl.pt
Table 2: Potential Anti-Photoaging Mechanisms of Cyclic Hydroxamate Derivatives
| Mechanism | Effect | Source |
|---|---|---|
| Enzyme Inhibition | Inhibition of Matrix Metalloproteinases (MMPs), preventing collagen and elastin (B1584352) degradation. | google.com |
| Signal Transduction | Potential inhibition of UV-induced pro-inflammatory transcription factors like AP-1 and NF-κB. | nih.gov |
| Anti-inflammatory Action | Suppression of the inflammatory cascade initiated by UV radiation. | unl.pt |
Role as Allelochemicals in Plant Defense
In the plant kingdom, certain cyclic hydroxamic acids function as allelochemicals—secondary metabolites that influence the growth and survival of surrounding organisms. csu.edu.au These compounds are a key part of the constitutive defense system in many gramineous (grass family) plants, including important cereal crops like maize, wheat, and rye. nih.govnih.gov
Benzoxazinoids, a prominent family of cyclic hydroxamic acids, are well-studied for their role in plant defense. nih.gov Two of the most common benzoxazinoids are DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) and DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one). nih.govnih.gov These compounds are not typically present in seeds but are produced shortly after germination, with concentrations peaking in young seedlings. nih.gov They are distributed throughout the plant but are generally found in higher concentrations in the shoots than in the roots. nih.gov
These allelochemicals are released into the environment through root exudation, leaching from foliage, or decomposition of plant tissues, where they exert a wide range of biological effects. csu.edu.aunih.gov They serve as defensive agents against herbivores, pests, nematodes, and pathogenic microbes. nih.gov Furthermore, they exhibit phytotoxic properties, inhibiting the growth of competing plants, a phenomenon known as allelopathy. nih.gov The production of these defensive compounds can be influenced by environmental conditions; for instance, exposure to UV light and water stress can lead to increased levels of cyclic hydroxamic acids in the plant. nih.gov
Table 3: Allelochemical Functions of Cyclic Hydroxamic Acids in Plants
| Function | Description | Examples | Source |
|---|---|---|---|
| Plant Defense | Act as defensive agents against a broad range of organisms. | Maize, Wheat, Rye | nih.govnih.gov |
| Target Organisms | Effective against insects, pests, nematodes, and pathogenic fungi. | General Pests & Pathogens | nih.gov |
| Allelopathy | Inhibit the germination and growth of competing plant species. | Weedy Rice, Lettuce, Cress | researchgate.net |
| Key Compounds | DIMBOA and DIBOA are the most abundant derivatives in cereal crops. | DIMBOA, DIBOA | nih.govnih.gov |
| Environmental Response | Plant levels increase in response to stresses like UV light and water deficiency. | Maize | nih.gov |
Analytical and Characterization Methods for Cyclic Hydroxamate Derivative 1
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to determining the precise chemical structure of cyclic hydroxamate derivatives. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its atomic connectivity and identify key functional components.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including cyclic hydroxamate derivatives. hyphadiscovery.com It provides detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are employed to assign the structure of newly synthesized compounds. scielo.org.mx For complex structures, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to establish through-bond connectivity. hyphadiscovery.com
In the ¹H NMR spectrum of a cyclic hydroxamate derivative, specific chemical shifts (δ) and coupling constants can reveal the arrangement of protons. For instance, in one study, the ¹H NMR spectrum of a naphthamide-derived hydroxamic acid showed signals at δ 11.52 (2H, s), 9.41 (1H, s), and a series of multiplets in the aromatic region, confirming the presence of hydroxyl and amide protons alongside the aromatic structure. oaepublish.com The diastereomeric ratio of certain cyclic hydroxamates can also be determined from their ¹H NMR spectra. nih.gov ¹³C NMR spectroscopy complements this by providing data on the carbon skeleton. scielo.org.mxmdpi.com
| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |
|---|---|---|
| 11.52 | s (singlet) | -OH |
| 9.41 | s (singlet) | -NH |
| 8.32 | s (singlet) | Ar-H |
| 7.85-7.83 | d (doublet) | Ar-H |
| 7.75-7.72 | d (doublet) | Ar-H |
| 7.51-7.46 | m (multiplet) | Ar-H |
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For cyclic hydroxamate derivatives, IR spectra provide clear evidence of key structural features. nih.gov The technique is particularly useful for confirming the presence of carbonyl (C=O), hydroxyl (O-H), and amine (N-H) groups, which are characteristic of the hydroxamic acid moiety. scielo.org.mxnih.gov
The IR spectra of hydroxamic acids show characteristic absorption bands. researchgate.net A strong absorption band corresponding to the C=O stretch is typically observed, while the O-H and N-H stretching vibrations also appear at specific frequencies. nih.gov For example, the presence of a C-N stretching band can help confirm that the hydroxamic acid exists in the keto form in the solid state. researchgate.net The precise position of these bands can be influenced by hydrogen bonding and the molecule's conformation. nih.gov
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| O-H | Stretching | ~3200 |
| N-H | Stretching | ~3100 |
| C=O | Stretching (Amide I) | 1630-1680 |
| N-H | Bending (Amide II) | 1520-1570 |
| C-N | Stretching | 1400-1473 |
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. scielo.org.mx High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is crucial for confirming the molecular formula. mdpi.comunifr.ch Various ionization techniques, such as electrospray ionization (ESI), are commonly used for analyzing hydroxamic acid derivatives. researchgate.netnih.gov
The fragmentation patterns observed in the mass spectrum offer valuable structural information. Aryl hydroxamic acid derivatives, for instance, exhibit diagnostic fragmentation upon electron impact. researchgate.net In one study, ESI-MS analysis of a reaction solution revealed an ion peak at m/z = 371.1, which was attributed to the protonated form of the target iron-hydroxamate complex, confirming its formation. acs.org
| Compound | Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| 7i | C₁₈H₁₈NO₆ | [M+H]⁺ | 344.1129 | 344.1141 |
| 7j | C₁₈H₁₈NO₆ | [M+H]⁺ | 344.1129 | 344.1143 |
| 9f | C₂₃H₁₈BrNO₄Na | [M+Na]⁺ | 474.0311 | 474.0305 |
Chromatographic Separation and Purification Methods
Chromatographic techniques are indispensable for the separation and purification of cyclic hydroxamate derivatives from reaction mixtures and natural extracts. researchgate.net These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis and purification of hydroxamic acids due to its speed, simplicity, and stability. acs.orgsigmaaldrich.com Reversed-phase HPLC, often using a C18 column, is commonly employed for separating cyclic hydroxamic acids and related compounds. acs.org
The separation is achieved by using a suitable mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. acs.orgorganic-chemistry.org The pH of the mobile phase can be adjusted to optimize the separation of these acidic compounds. sigmaaldrich.com Detection is often performed using a UV detector, as the aromatic rings present in many cyclic hydroxamates absorb UV light. acs.org HPLC methods can be scaled up for preparative separation to isolate pure compounds for further studies. sielc.com
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Guard Column | C18 pellicular |
| Mobile Phase | Gradient of aqueous buffer and methanol |
| Detection | UV at 280 nm |
| Flow Rate | Variable (e.g., 1-2 mL/min) |
| Injection Volume | Variable (e.g., 20 µL) |
Thin Layer Chromatography (TLC) is a convenient and rapid method used to monitor the progress of chemical reactions and to assess the purity of the synthesized compounds. nih.govresearchgate.net For hydroxamic acids, TLC is typically performed on silica (B1680970) gel plates. nih.govresearchgate.net
A suitable solvent system, or mobile phase, is chosen to achieve good separation of the components in the mixture. A common mobile phase for fatty acyl hydroxamates is a mixture of toluene (B28343) and methanol. researchgate.net After developing the plate, the separated spots are visualized. Hydroxamic acids can be visualized by spraying the plate with a reagent such as ferric chloride or Hill's reagent, which reacts with the hydroxamic acid moiety to produce a colored spot. researchgate.net The detection limit for this method can be in the microgram range. researchgate.net
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel G |
| Mobile Phase | Toluene-Methanol (e.g., 8:2 or 6:4 v/v) |
| Visualization | Spray with Hill's reagent (diluted with methanol) |
| Appearance | Purple or brown spots |
Qualitative and Quantitative Detection in Biological Samples
The detection and quantification of Cyclic hydroxamate derivative 1 and related compounds in biological matrices are crucial for understanding their pharmacokinetic and pharmacodynamic properties. A variety of methods are employed, primarily leveraging the compound's biological activity as an inhibitor of histone deacetylases (HDACs).
Qualitative and quantitative analyses often involve cell-based assays where the biological effect of the compound is measured. For instance, the potency of this compound (CHAP1) and its analogues is evaluated by monitoring their ability to inhibit HDAC activity. nih.govaacrjournals.org This can be quantified by determining the 50% inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. aacrjournals.org
Another common method involves assessing the downstream effects of HDAC inhibition. This includes monitoring the increased expression of specific proteins, such as Major Histocompatibility Complex (MHC) class-I molecules, in tumor cell lines like B16/BL6 after exposure to the compound. nih.govaacrjournals.org Western blot analysis is a specific technique used to detect changes in protein levels, for example, to confirm the inhibition of tubulin acetylation, which is regulated by HDAC6. researchgate.net
For direct detection and quantification of the compound and its metabolites in biological fluids like plasma and urine, liquid chromatography-mass spectrometry (LC-MS) is a powerful technique. acs.org This method allows for the separation, identification, and measurement of the parent compound and its metabolic products, such as carboxylic acid, amide, O-sulfonate, and O-glucuronide conjugates. unl.pt The stability of related compounds, like CHAP31, has been determined in the presence of cultured cells, indicating that analytical methods can track the compound's integrity over time. nih.govaacrjournals.org
Advanced cellular assays include zymography to measure the inhibition of matrix metalloproteinases (MMPs) and nanoBRET assays for quantifying target engagement within living cells. nih.govmdpi.com Gene expression analysis can also be employed to understand the post-transcriptional effects of these inhibitors. nih.gov
Below is a summary of analytical methods used for the detection of cyclic hydroxamate derivatives in biological samples.
| Analytical Method | Application | Type of Data | Key Findings |
| HDAC Activity Assay | Measures the direct inhibitory effect on histone deacetylase enzymes. nih.govaacrjournals.org | Quantitative (IC₅₀ values) | Octapeptide versions of CHAP showed 10–25-fold larger IC₅₀ values than tetrapeptides, indicating lower potency. aacrjournals.org |
| MHC Class-I Expression | Assesses the biological activity of the compound in cells by measuring protein expression. nih.govaacrjournals.org | Qualitative/Semi-quantitative | Hydrophobic amino acids at specific positions in the peptide structure were found to be crucial for strong MHC-inducing activity. aacrjournals.org |
| Western Blot | Detects and quantifies specific proteins (e.g., acetylated tubulin) to confirm target engagement. researchgate.net | Qualitative/Quantitative | Used to prove that a related hydroxamate derivative strongly inhibited tubulin acetylation, a substrate of HDAC6. researchgate.net |
| LC-MS | Identifies and quantifies the parent compound and its metabolites in biological fluids like plasma and urine. acs.org | Quantitative | Enables the characterization of metabolites such as carboxylic acids, amides, and glucuronide conjugates. acs.orgunl.pt |
| Zymography | Detects the inhibitory effect on specific enzymes like matrix metalloproteinases (MMPs). nih.gov | Semi-quantitative | Revealed a 30-60% reduction in MMP-2 activity by certain hydroxamate-based inhibitors. nih.gov |
| NanoBRET Assay | Measures target engagement and inhibition within living cells in real-time. mdpi.com | Quantitative | Allows for the determination of cellular potency and selectivity of HDAC inhibitors. mdpi.com |
Chemical Detection and Staining Methods
The chemical detection of cyclic hydroxamate derivatives often relies on the core chemical property of the hydroxamic acid functional group: its ability to form strong chelates with metal ions. unl.ptacs.org This characteristic is fundamental to both its biological mechanism of action and its chemical detection.
A classic and straightforward chemical test for hydroxamic acids is the ferric chloride test. In an acidic solution, hydroxamic acids react with ferric (Fe³⁺) ions to produce a characteristic deep red or magenta-colored complex. This colorimetric reaction can be used for the qualitative detection of this compound in various samples. The intensity of the color can also be adapted for quantitative analysis using spectrophotometry.
The chelation of other metal ions, such as zinc (Zn²⁺), is also a key feature. acs.org While this interaction is central to the biological activity of inhibiting zinc-dependent enzymes like HDACs and MMPs, it can also be harnessed for detection. unl.ptnih.gov For example, competition assays can be designed where the cyclic hydroxamate derivative displaces a fluorescently-labeled ligand from a metal ion, leading to a measurable change in fluorescence.
These chemical detection methods are valuable for initial screening, in-process controls during synthesis, and for applications where a simple, rapid test is required.
| Detection Method | Principle | Application |
| Ferric Chloride Test | Chelation of Fe³⁺ ions by the hydroxamic acid moiety to form a colored complex. acs.org | Qualitative and quantitative colorimetric detection. |
| Metal-Ion Competition Assay | Displacement of a signaling ligand from a metal ion (e.g., Zn²⁺) by the hydroxamate. acs.orgnih.gov | Quantitative analysis of binding affinity and concentration. |
Natural Occurrence and Biosynthesis of Cyclic Hydroxamate Derivatives
Presence in Microorganisms and Fungi
In the microbial world, cyclic hydroxamate derivatives are well-known for their function as siderophores, high-affinity iron-chelating molecules essential for microbial survival in iron-limited environments. wikipedia.orgmdpi.com Fungi and bacteria secrete these compounds to solubilize and sequester ferric iron (Fe³⁺) from their surroundings. mdpi.comnih.gov The production of these metabolites is a key strategy for iron assimilation and is often linked to microbial virulence and biofilm formation. usda.govkarger.com
Mycobacteria, including both pathogenic and saprophytic species, produce a unique set of siderophores based on a core structure derived from salicylic (B10762653) acid. pnas.org These can be broadly categorized by their location and solubility.
Mycobactins : These are lipophilic, cell-wall-associated siderophores. pnas.org Their nonpolar nature, due to a long alkyl side chain, confines them to the lipid-rich mycobacterial cell wall, where they are thought to act as ionophores, facilitating the transport of iron into the cell. pnas.orgnih.gov
Exochelins : In contrast to mycobactins, exochelins are secreted, water-soluble siderophores. nih.gov Saprophytic species like Mycobacterium smegmatis produce peptide-based exochelins that are chemically distinct from the mycobactin (B74219) family. pnas.orgmicrobiologyresearch.org Pathogenic mycobacteria, such as M. tuberculosis, produce a different type of secreted siderophore, which is structurally related to mycobactin but more polar. nih.gov These secreted molecules scavenge iron from the host environment, including from host iron-binding proteins. karger.com
Carboxymycobactins : This is a subclass of secreted, water-soluble mycobactins produced by pathogenic mycobacteria like M. tuberculosis and has also been found in M. smegmatis. pnas.orgmicrobiologyresearch.orgnih.gov They share the core structure of mycobactins but possess a shorter, more polar side chain ending in a carboxylic acid group, which confers greater solubility in aqueous environments. karger.comnih.gov This allows them to be secreted to capture extracellular iron, which is then transferred to the cell-associated mycobactins. karger.com
The biosynthesis of these mycobacterial siderophores is encoded by the mbt gene cluster and is upregulated in iron-deficient conditions. nih.gov
Fungi are prolific producers of a diverse array of cyclic peptides and other secondary metabolites, including many with hydroxamate functionalities. nih.gov These compounds often possess potent biological activities. nih.gov
Amamistatins : These are phenolic siderophores isolated from the actinomycete Nocardia altamirensis. nih.govd-nb.info Structurally, they are related to other siderophores like formobactin and brasilibactin. nih.gov Several forms, including amamistatin B, have been identified, differing in their hydroxylation and methylation patterns. nih.gov
Nocardimicins : These metabolites, also produced by Nocardia species, are part of a family of siderophores that includes amamistatins and brasilibactin, sharing a conserved core scaffold but varying in their fatty acid residues and other structural features. nih.gov
Brasilibactin : A siderophore that shares a close structural relationship with the amamistatin and nocardimicin families. nih.gov
The production of these fungal and actinobacterial siderophores is typically induced under iron-limiting conditions to facilitate iron uptake. nih.gov
Interactive Table: Siderophores
| Compound | Class | Producing Organism (Example) | Key Feature |
| Mycobactin | Siderophore | Mycobacterium tuberculosis | Cell-wall associated, lipophilic pnas.org |
| Exochelin | Siderophore | Mycobacterium smegmatis | Secreted, water-soluble peptide pnas.orgmicrobiologyresearch.org |
| Carboxymycobactin | Siderophore | Mycobacterium tuberculosis, M. avium | Secreted, water-soluble mycobactin derivative nih.govmicrobiologyresearch.org |
| Amamistatin | Siderophore | Nocardia altamirensis | Phenolic siderophore nih.govd-nb.info |
Occurrence in Plants (e.g., Zea mays)
Cyclic hydroxamic acids are important secondary metabolites in the defense systems of many grass species (Poaceae), including major crops like maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale). mdpi.comnih.gov These compounds, known as benzoxazinoids, are stored as stable, inactive glucosides in the plant vacuoles. oup.comoup.com Upon tissue damage by herbivores or pathogens, specific enzymes (β-glucosidases) are released that cleave the glucose molecule, activating the toxic aglycone form. oup.commdpi.com
The most well-studied benzoxazinoids belong to the 1,4-benzoxazin-3-one family.
DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) : This is the predominant and most powerful antibiotic benzoxazinoid found in maize. nih.govwikipedia.org It was first identified in 1962 as the "corn sweet substance." wikipedia.org High concentrations of DIMBOA are present in young maize seedlings, providing robust defense against a wide range of pests, including insects, fungi, and bacteria. wikipedia.org The concentration of DIMBOA typically decreases as the plant ages but can be rapidly induced in response to herbivore feeding. wikipedia.org Besides its direct toxicity, DIMBOA also functions as a signaling molecule and can chelate iron in the rhizosphere, enhancing the plant's iron uptake. wikipedia.orgnih.gov In rye, 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) is often the dominant benzoxazinoid in aboveground tissues, while DIMBOA is more prevalent in the roots. mdpi.comoup.com
Interactive Table: Plant Benzoxazinoids
| Compound | Class | Plant Source (Example) | Primary Role |
| DIMBOA | Benzoxazinoid | Zea mays (Maize) | Anti-herbivore and antimicrobial defense nih.govwikipedia.org |
| DIBOA | Benzoxazinoid | Secale cereale (Rye), Hordeum spp. | Anti-herbivore and antimicrobial defense mdpi.comoup.com |
Biosynthetic Pathways and Precursors
The biosynthetic routes leading to cyclic hydroxamate derivatives are distinct in microorganisms and plants, reflecting their different evolutionary origins and chemical structures.
In microorganisms and fungi , the biosynthesis of many peptide-based siderophores, such as those from Nocardia, relies on large, multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs) . mdpi.comnih.gov These enzymatic assembly lines activate and link amino acid precursors to build the final siderophore structure. mdpi.com The biosynthesis of other siderophores, particularly those containing citric acid, can occur via NRPS-independent siderophore (NIS) synthetase pathways. nih.gov A critical step in the formation of the hydroxamate group is the N-hydroxylation of an amino acid precursor (like L-ornithine), a reaction often catalyzed by monooxygenases. mdpi.com
In plants , the biosynthesis of benzoxazinoids like DIMBOA has been extensively elucidated in maize. mdpi.comoup.com The pathway originates from primary metabolism, branching off from the shikimate pathway.
Indole (B1671886) Formation : The pathway begins in the plastids, where the enzyme indole-3-glycerol phosphate (B84403) lyase (encoded by the Bx1 gene) converts indole-3-glycerol phosphate into indole. oup.comresearchgate.net
Core Benzoxazinoid Synthesis : A series of four consecutive cytochrome P450 monooxygenases (encoded by Bx2 to Bx5) located on the endoplasmic reticulum membrane catalyze the conversion of indole into the unstable aglycone DIBOA. mdpi.comresearchgate.net
Glucosylation for Stability : To prevent autotoxicity, DIBOA is stabilized in the cytosol by the addition of a glucose molecule, a reaction catalyzed by UDP-glucosyltransferases (encoded by Bx8 and Bx9). This forms the stable DIBOA-glucoside. nih.govoup.com
Modification to DIMBOA : DIBOA-glucoside is then converted to DIMBOA-glucoside through sequential hydroxylation and methylation steps, catalyzed by a dioxygenase (Bx6) and an O-methyltransferase (Bx7), respectively. nih.govresearchgate.net
The genes encoding these biosynthetic enzymes (Bx1 through Bx9) are physically clustered on a single chromosome in maize, which may facilitate their coordinated regulation. nih.gov
Future Perspectives in Cyclic Hydroxamate Derivative 1 Research
Rational Design for Enhanced Biological Specificity and Efficacy
The evolution of Cyclic hydroxamate derivative 1 into more potent and specific drug candidates hinges on the principles of rational drug design. This approach uses the understanding of the compound's structure-activity relationships (SAR) and its interaction with its biological target, primarily histone deacetylases (HDACs), to make informed chemical modifications.
The core structure of CHAP1, a cyclic tetrapeptide, has been a focal point of these design efforts. nih.gov Research has demonstrated that the biological activity of CHAP derivatives is highly dependent on several structural features. Key insights that will guide future design include:
Ring Size: Studies comparing cyclic tetrapeptides (like CHAP1) with octapeptide versions have shown that the smaller, tetrapeptide structure is generally more effective. nih.gov
Amino Acid Composition: The hydrophobicity of the amino acid residues at specific positions (AA2 and AA3) is crucial for potent HDAC inhibition. nih.gov
Stereochemistry: The specific 3D arrangement of the amino acids is critical. A combination of alternating L- and D-isomers (LDLD configuration) has been found to yield the strongest inhibition of HDACs within cellular environments. nih.gov
Future rational design strategies will likely involve computational modeling and advanced structure-based drug design to fine-tune the molecule. researchgate.net By simulating how modifications to the CHAP1 scaffold interact with the zinc-containing active site of different HDAC isoforms, researchers can predict which changes will enhance binding affinity and selectivity. imrpress.comtandfonline.com For instance, modifying the "cap" group—the part of the molecule that interacts with the surface of the enzyme—can achieve more specific targeting of a particular HDAC isoform, such as HDAC1 or HDAC6, which are implicated in different diseases. tandfonline.comnih.gov This could lead to derivatives with improved therapeutic windows and reduced off-target effects. The goal is to create next-generation CHAP1 analogues with optimized potency, better stability, and a higher degree of selectivity for specific HDAC isozymes. nih.govresearchgate.net
Table 1: Structure-Activity Relationship (SAR) Insights for CHAP Derivatives
| Structural Feature | Observation for Strong HDAC Inhibition | Source |
|---|---|---|
| Peptide Ring Size | Tetrapeptide structure is superior to octapeptide. | nih.gov |
| Amino Acid Residues | Hydrophobic amino acids at positions AA2 and AA3 are required. | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas
While the primary biological target of this compound and its analogues is the family of zinc-dependent histone deacetylases (HDACs), the therapeutic implications of this inhibition are vast and not yet fully explored. nih.govnih.gov The dysregulation of HDACs is a hallmark of not only cancer but also a range of other pathological conditions. researchgate.net
Current and Emerging Therapeutic Areas:
Oncology: CHAP1 was initially developed as an anti-cancer agent. nih.gov Its derivatives have shown potent antiproliferative activity against various tumor cell lines and efficacy in animal models of cancer. nih.govnih.gov Future research will likely focus on specific cancer types where particular HDAC isoforms are known to be key drivers of the disease, such as T-cell lymphomas, leukemia, and breast cancer. tandfonline.comnih.govacs.org There is also significant potential in combining CHAP1 derivatives with other cancer treatments, such as immunotherapy, to enhance anti-tumor immune responses. researchgate.net
Neurodegenerative Diseases: HDAC inhibitors are being increasingly investigated for their neuroprotective effects. researchgate.net There is emerging evidence that HDAC6 inhibitors, in particular, could be beneficial in conditions like Alzheimer's disease by affecting processes such as β-amyloid aggregation. nih.gov Given its core structure, CHAP1 could be rationally redesigned to selectively target HDAC6, opening up a new therapeutic avenue in neurodegeneration. nih.gov
Inflammatory and Autoimmune Diseases: HDACs play a role in regulating the immune system, and their inhibitors have shown promise in models of inflammatory and autoimmune disorders. researchgate.net Exploring the immunomodulatory effects of CHAP1 derivatives could lead to treatments for these conditions.
The exploration of novel targets may also extend beyond the well-established HDAC family. The ability of the hydroxamic acid moiety to chelate metal ions could be exploited to target other metalloenzymes that are critical in various disease processes. acs.orgunl.pt
Development of Sustainable Synthetic Methodologies
The chemical synthesis of complex cyclic peptides like CHAP1 can be a lengthy and resource-intensive process. As research progresses towards potential clinical applications, the development of efficient, cost-effective, and environmentally friendly synthetic methods becomes crucial.
Traditional methods for forming the key hydroxamic acid group often involve coupling reactions that can use harsh reagents. researchgate.net Future research will focus on "green chemistry" approaches to streamline the synthesis of CHAP1 and its derivatives. This includes:
Novel Catalysts: The use of more sustainable catalysts, potentially moving away from heavy metals where possible, can reduce the environmental impact of the synthesis. u-szeged.hu
Solid-Phase Synthesis: Advanced solid-phase techniques, where the growing peptide is attached to a solid support, can simplify purification steps and allow for more automated and efficient production. researchgate.net
Biocatalysis: Exploring the use of enzymes to perform specific chemical steps could offer a highly selective and environmentally benign alternative to traditional chemical reagents.
By focusing on these sustainable methodologies, the production of CHAP1 derivatives can become more scalable and economically viable, which is an essential consideration for the long-term development of any pharmaceutical agent.
Advances in Preclinical Model Systems for Efficacy Validation
To accurately predict the therapeutic potential of new this compound analogues, researchers must employ sophisticated preclinical models that closely mimic human diseases. While initial testing often relies on cell-free enzymatic assays and cancer cell lines, moving towards more complex systems is essential for validation. nih.govimrpress.com
Future preclinical evaluation of CHAP1 derivatives will increasingly rely on:
Transgenic Disease Models: For exploring new therapeutic areas like Alzheimer's disease, genetically engineered mouse models that develop the key pathologies of the disease (e.g., the 5xFAD transgenic mouse model) are invaluable. nih.gov These models allow for the assessment of a compound's ability to not only target a specific molecule but also to modify the course of the disease and improve cognitive or functional outcomes. nih.gov
Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, provide a more clinically relevant testing ground. These models better represent the heterogeneity and complexity of human cancers compared to standard cell lines.
3D Organoid Cultures: Tumor organoids, which are three-dimensional cell cultures derived from patient tumors, can bridge the gap between 2D cell culture and in vivo animal models. They allow for the testing of drug efficacy in a system that more closely recapitulates the architecture and microenvironment of a real tumor.
The use of these advanced preclinical models will provide a more robust and predictive assessment of the efficacy of next-generation CHAP1 derivatives, facilitating their successful translation from the laboratory to the clinic. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing cyclic hydroxamate derivatives, and how are they characterized for structural validation?
Cyclic hydroxamates are synthesized via cyclization strategies, such as the Mitsunobu reaction for intramolecular cyclization of β-hydroxy hydroxamic acid derivatives, which is efficient for generating β-lactam precursors . Solid-phase synthesis using polystyrene-supported hydroxylamine linkers allows easy separation of cyclic products from by-products . Characterization involves:
- Raman spectroscopy and IR spectroscopy to confirm deprotonated hydroxamate forms (e.g., C=O band shifts from ~1662 cm⁻¹ to ~1580 cm⁻¹) .
- Elemental analysis and titrimetric methods to verify purity and pKa values (e.g., pKa ~8.5 in basic media) .
- Cyclic voltammetry to assess redox behavior in metal coordination studies .
Q. How do structural features influence the temporal stability of cyclic hydroxamate derivatives in biological systems?
Stability is affected by:
- Electron delocalization : Cyclic derivatives (e.g., HPD derivatives 4a,b) exhibit lower logK values (9.03–9.35) compared to linear analogs (logK ~10.29) due to resonance effects, reducing protonation stability .
- Organ and plant age : In maize hybrids, DIMBOA (a cyclic hydroxamate) content decreases significantly over 21 days (p < 0.01), with hybrid-specific degradation patterns .
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl in sulfonamide derivatives) drastically reduce logK (<2), destabilizing the hydroxamate .
Q. Which experimental methodologies are critical for validating the coordination chemistry of cyclic hydroxamate derivatives with metal ions?
Key methods include:
- X-ray crystallography to resolve Zr⁴⁺ coordination geometries (e.g., four 1,2-PIPO- chelates in cyclic structures) .
- Comparative stability assays : In vitro serum stability tests and in vivo PET imaging (e.g., 89Zr-labeled DFOcyclo* shows 2.5-fold higher retention than DFO) .
- Spectrophotometric titration to determine metal-binding stoichiometry and stability constants .
Advanced Research Questions
Q. How does the cyclic configuration of hydroxamate derivatives enhance chelation thermodynamics compared to linear analogs?
The cyclic structure enforces a preorganized Z (cis) configuration, optimizing metal coordination geometry. For example:
Q. What strategies resolve contradictions in stability data between cyclic hydroxamates and their linear counterparts?
- Systematic pH control : Cyclic hydroxamates (e.g., FSC) exhibit pH-dependent stability; basic conditions (pH >9) favor deprotonation and stronger Zr⁴⁺ binding .
- Isomer analysis : Linear hydroxamates exist as E/Z isomer mixtures, whereas cyclic derivatives lock the Z configuration, simplifying stability comparisons .
- Computational modeling : Density functional theory (DFT) simulations correlate experimental Raman spectra with deprotonated forms, resolving discrepancies in protonation states .
Q. How do structural modifications in cyclic hydroxamate derivatives impact their inhibitory potency against matrix metalloproteinases (MMPs)?
- Quaternization : Introducing cyclic quaternary centers (e.g., RS-113,456) improves MMP-12 inhibition (IC₅₀ ~10 nM) by enhancing steric complementarity .
- Bioisosteric replacement : Cinnamyl sulfonamide hydroxamates show 3-fold higher cytotoxicity (IC₅₀ = 1.2 μM) against colon adenocarcinoma than non-cyclic analogs .
- Resonance effects : Electron-delocalized cyclic derivatives (e.g., HPD 4a,b) reduce logK values, weakening zinc-binding affinity but improving selectivity .
Q. What methodologies assess the in vivo stability and biodistribution of zirconium-89-labeled cyclic hydroxamate complexes?
- Serum challenge assays : Incubate 89Zr-DFOcyclo*-trastuzumab in human serum at 37°C; >80% stability after 7 days vs. <50% for DFO .
- PET/CT imaging : Track 89Zr-labeled antibodies in murine models; DFOcyclo* shows <5% bone uptake vs. 15% for DFO, indicating reduced leaching .
- ICP-MS quantification : Measure Zr⁴⁺ retention in organs (e.g., liver, spleen) post-mortem .
Q. How do electron-withdrawing substituents modulate the metal-binding kinetics of cyclic hydroxamate derivatives?
Q. What evidence supports the "preorganization" hypothesis in cyclic hydroxamate-metal complexes?
- Thermodynamic studies : Cyclic PIPO- ligands bind UO₂²⁺ with ΔG = -35 kJ/mol, 10 kJ/mol more favorable than linear analogs, due to reduced entropic penalty .
- Crystallographic data : Zr⁴⁺ complexes with cyclic 1,2-PIPO- show shorter metal-oxygen bonds (1.98 Å vs. 2.12 Å in DFO), indicating stronger coordination .
Q. How are in vitro cytotoxicity models optimized for evaluating cyclic hydroxamate derivatives against cancer cell lines?
- 3D spheroid assays : Test penetration efficiency in HT-29 colon cancer spheroids; cyclic cinnamyl derivatives reduce spheroid volume by 60% at 5 μM .
- Combination therapy screens : Co-administer hydroxamates with cisplatin; synergistic effects (CI <0.8) observed in MMP-overexpressing cells .
- Metabolic stability assays : Incubate with liver microsomes; cyclic quaternary derivatives (e.g., RS-113,456) show t₁/₂ >4 hrs vs. <1 hr for linear analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
